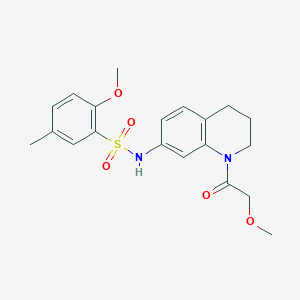

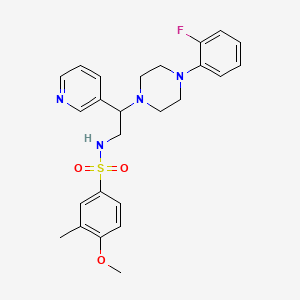

![molecular formula C24H30N2O5 B2441833 3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-39-7](/img/structure/B2441833.png)

3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a chemical compound with the molecular formula C24H30N2O5 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes three ethoxy groups attached to a benzene ring, a methyl group, and a 2-oxopyrrolidin-1-yl group attached to another benzene ring .Aplicaciones Científicas De Investigación

Materials Science Applications

- Luminescent Properties and Nano-Aggregate Formation : Research has shown that certain compounds with similar structural motifs exhibit luminescent properties in both DMF solution and the solid state. These compounds form nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution, which is dependent on solvent polarity. This property is crucial for the development of new materials for optoelectronic applications (Srivastava et al., 2017).

Medicinal Chemistry Applications

- Anticancer Activity : A series of compounds structurally related to the chemical have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity. This research highlights the potential of such compounds in the development of new anticancer therapies (Ravinaik et al., 2021).

- Histone Deacetylase Inhibition : Compounds with similar structures have been designed and synthesized as histone deacetylase (HDAC) inhibitors, displaying selectivity for HDACs 1-3 and 11. These inhibitors block cancer cell proliferation and induce apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).

Biochemistry Applications

- Metabolic Pathway Elucidation : The metabolic pathways of related compounds have been studied in human subjects, revealing primary metabolites through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential pharmaceuticals (Gong et al., 2010).

Synthesis and Characterization

- Polymer Science : New aromatic diamines have been synthesized for the preparation of polyimides, demonstrating good solubility in organic solvents and excellent thermal stability. These materials are promising for applications in high-performance polymers and electronics (Liu et al., 2002).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to target proteins such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

For instance, it could inhibit the function of the target proteins, leading to a disruption in their normal activity .

Biochemical Pathways

Given the potential targets, it could affect pathways related to cell growth, differentiation, and survival .

Result of Action

Given its potential targets and their roles, it could lead to changes in cell growth, differentiation, and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets .

Análisis Bioquímico

Biochemical Properties

3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity. High doses have been associated with adverse effects such as organ toxicity and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. For instance, it may inhibit enzymes involved in the catabolism of certain substrates, leading to an accumulation of metabolites and altered metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production .

Propiedades

IUPAC Name |

3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-5-29-20-14-17(15-21(30-6-2)23(20)31-7-3)24(28)25-18-10-11-19(16(4)13-18)26-12-8-9-22(26)27/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBIDTQGAVFLCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

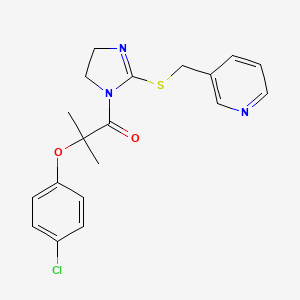

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2441751.png)

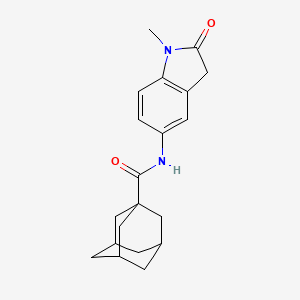

![4-(dipropylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2441758.png)

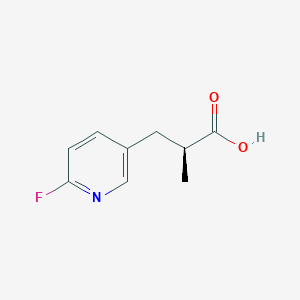

![4-chloro-N-[2-(propan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2441759.png)

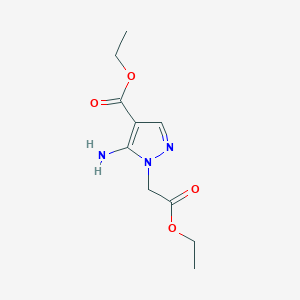

![N-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide](/img/structure/B2441763.png)

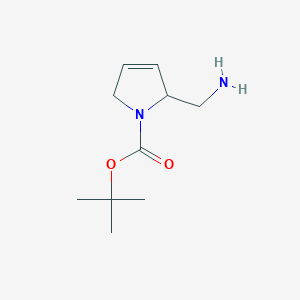

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid](/img/structure/B2441772.png)

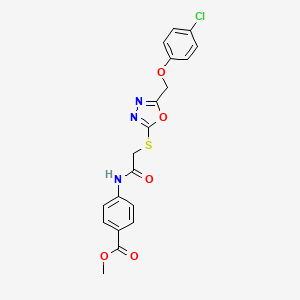

![4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2441773.png)